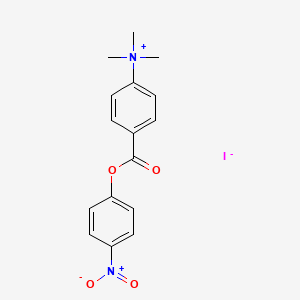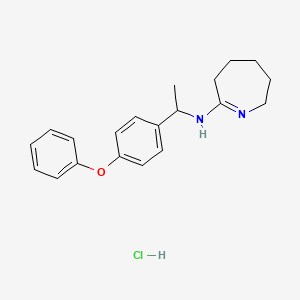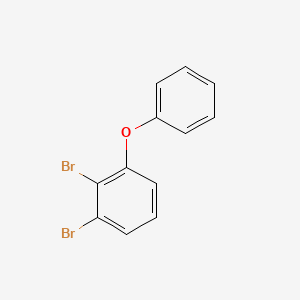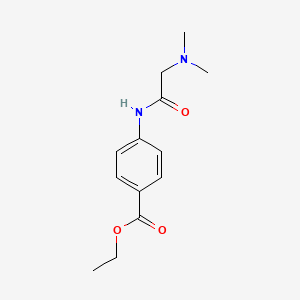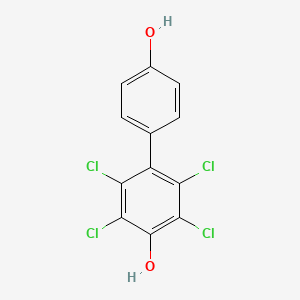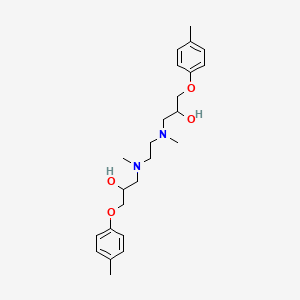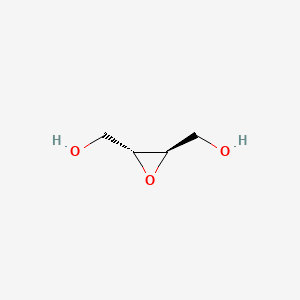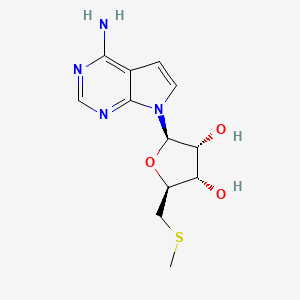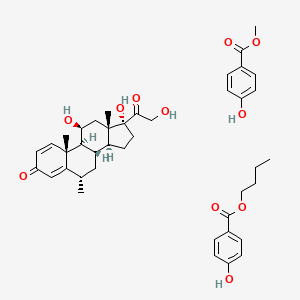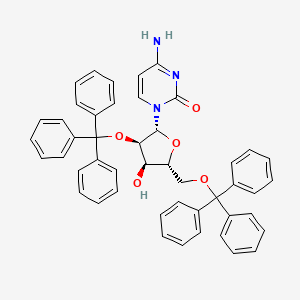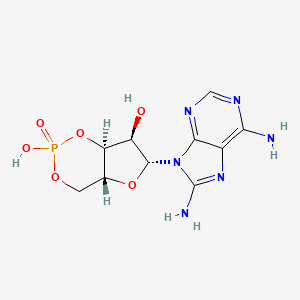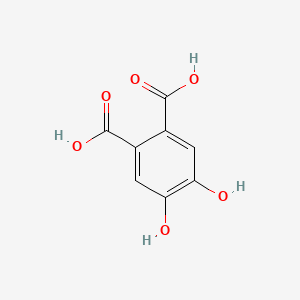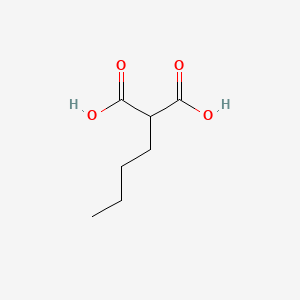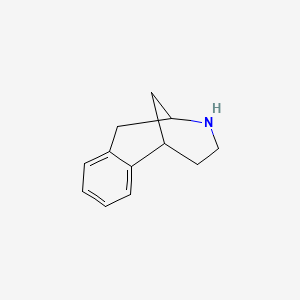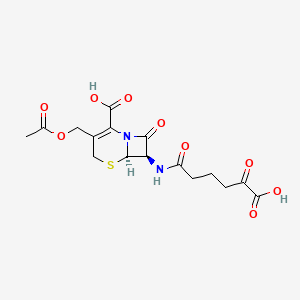
(7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate belongs to the class of organic compounds known as cephalosporin 3'-esters. These are cephalosporins that are esterified at the 3'-position (7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate is considered to be a practically insoluble (in water) and relatively neutral molecule.
(7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanic acid is a cephalosporin having an acetoxy group at the 3-position and a 5-carboxy-5-oxopentanamido group at the 7-position. It is a conjugate acid of a (7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanate(2-).
Scientific Research Applications
Biocatalytic Production
7-Aminocephalosporanic acid (7-ACA), closely related to (7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate, is a significant intermediate in producing semisynthetic cephalosporins. Traditionally, it's prepared from cephalosporin C using chemical reactions requiring highly reactive chemicals, low temperatures, and strict environmental controls. Efforts to replace this with a biocatalytic process, such as a 3-step/2-enzyme process involving enzymatic deamination, chemical decarboxylation, and enzymatic hydrolysis, are being explored for economic and environmental benefits (Tischer et al., 1992).
Antimicrobial Synthesis
Derivatives of 7-aminocephalosporanic acid have been synthesized, demonstrating moderate activities against various microorganisms. These derivatives, such as arylidinimino-1,3,4-thiadiazole-thio/dithio-acetamido cephalosporanic acids, exhibit unique antimicrobial properties due to their sulfide or disulfide bonds in the acyl side chain (Alwan, 2012).
Novel Antibacterial Agents
Studies have explored benzothienyl- and naphthylglycine derivatives of 7-aminodeacetoxycephalosporanic acid. These compounds showed increased activity against common Gram-positive bacteria, with some undergoing preclinical evaluation as potent antibacterial agents (Kukolja et al., 1985).
Cephalosporin Derivatives
The synthesis of specific cephalosporin derivatives, such as benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, has been achieved using 7-aminocephalosporanic acid. These derivatives are characterized by techniques like IR and 1HNMR, indicating their potential for further pharmaceutical applications (Deng Fu-li, 2007).
Oral Absorption Mechanisms
Research on orally absorbable cephalosporin antibiotics, such as KY-109, has shown that certain prodrugs are designed for improved oral absorption. The mechanism involves the prodrug being transferred into the small intestinal lumen, undergoing enzymatic hydrolysis, and then being absorbed into the bloodstream, demonstrating the potential for more effective oral cephalosporin formulations (Nishimura et al., 1988).
properties
Product Name |
(7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate |
|---|---|
Molecular Formula |
C16H18N2O9S |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(5-carboxy-5-oxopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O9S/c1-7(19)27-5-8-6-28-14-11(13(22)18(14)12(8)16(25)26)17-10(21)4-2-3-9(20)15(23)24/h11,14H,2-6H2,1H3,(H,17,21)(H,23,24)(H,25,26)/t11-,14-/m1/s1 |
InChI Key |
UKRMDFPJXIVYCZ-BXUZGUMPSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(=O)C(=O)O)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)C(=O)O)SC1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



